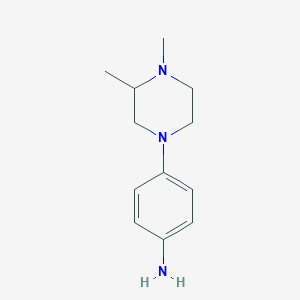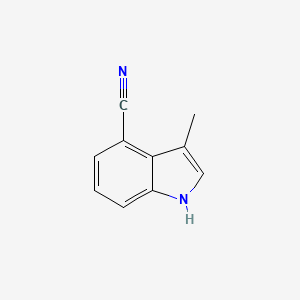
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Übersicht
Beschreibung
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This specific compound is characterized by the presence of a chloromethyl group at the second position of the quinazoline ring and a methoxyphenyl group attached to a methylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by treating the quinazoline derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl magnesium bromide.
Formation of the Methylamine Moiety: The final step involves the reaction of the intermediate with methylamine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinazoline ring or the chloromethyl group, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound with a similar core structure.
4-Methoxyphenyl-quinazoline: A derivative with a methoxyphenyl group but lacking the chloromethyl and methylamine moieties.
2-Chloromethyl-quinazoline: A derivative with only the chloromethyl group.
Uniqueness:
- The presence of both the chloromethyl and methoxyphenyl groups in 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine provides unique chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
827031-05-0 |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
HADKEDUVFJBONA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
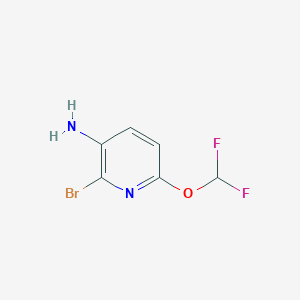
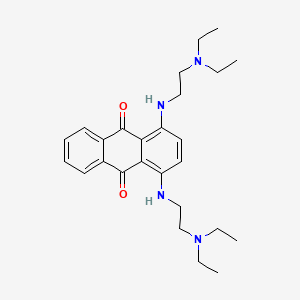
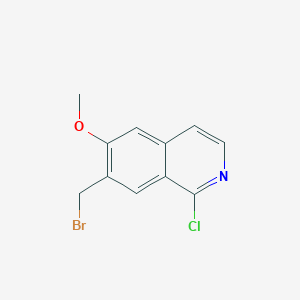

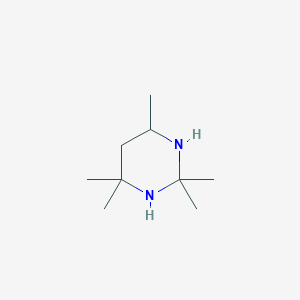
![tert-Butyl 5-methylenehexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8746604.png)
![(3aS,7aS)-2-Allyl-1,3-bis(4-bromobenzyl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B8746607.png)
![rac-tert-butyl N-{[(2R,6R)-6-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B8746608.png)
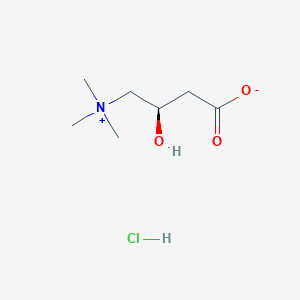
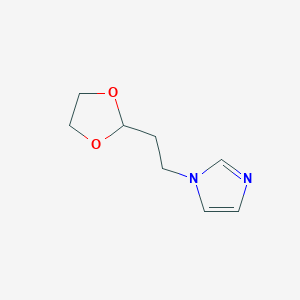
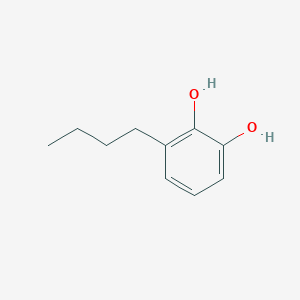
![Benzonitrile, 4-[[5-[4-(diMethylaMino)-1-piperidinyl]-3H-iMidazo[4,5-b]pyridin-2-yl]carbonyl]-2-(1,3,5-triMethyl-1H-pyrazol-4-yl)-](/img/structure/B8746645.png)
